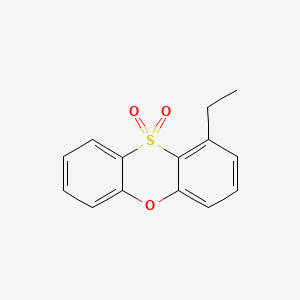

1-Ethylphenoxathiin 10,10-dioxide

概要

説明

BW-1370U87は、化学的に新規な、可逆的かつ選択的なモノアミンオキシダーゼA(MAO-A)阻害剤です。 脳内の神経伝達物質アミンを上昇させる能力により、新しい抗うつ薬としての可能性が研究されています。これらの神経伝達物質は気分調節に関与しています .

準備方法

BW-1370U87の合成には、1-エチルフェノキサチイン-10,10-ジオキシドの調製が含まれます。合成経路には通常、以下のステップが含まれます。

出発物質: 合成はフェノキサチインから始まります。

エチル化: フェノキサチインはC1位でエチル化され、1-エチルフェノキサチインが生成されます。

化学反応の分析

BW-1370U87は、いくつかの種類の化学反応を受けます。

酸化: この化合物は酸化されて様々な代謝物を生成できます。酸化に用いられる一般的な試薬には、過酸化水素やその他の酸化剤などがあります。

還元: BW-1370U87は、特定の条件下で還元されて、還元された誘導体を生成できます。

置換: この化合物は、特にエチル基において置換反応を受けることができます。

これらの反応に用いられる一般的な試薬と条件は以下のとおりです。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、求核剤。

これらの反応から生成される主な生成物には、-CHOH.CH3、-CH2.CH2OH、-CHOH.CH2OH、および-CH2.COOHなどの様々な置換基を持つ側鎖酸化代謝物が含まれます .

科学研究への応用

BW-1370U87は、いくつかの科学研究に用いられています。

科学的研究の応用

BW-1370U87 has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A.

Biology: The compound is used to investigate the role of monoamine oxidase A in neurotransmitter regulation.

Medicine: BW-1370U87 is studied for its potential as an antidepressant drug.

Industry: The compound is used in the development of new therapeutic agents targeting monoamine oxidase A.

作用機序

BW-1370U87は、モノアミンオキシダーゼAを選択的に阻害することで作用を発揮します。この阻害により、ノルエピネフリン、ドーパミン、セロトニンなどの神経伝達物質の分解が阻止され、脳内のこれらの神経伝達物質のレベルが上昇します。 神経伝達物質のレベル上昇は、気分の改善と抑うつ症状の軽減に関連しています .

類似化合物との比較

BW-1370U87は、その構造中に窒素を含まないという点で、モノアミンオキシダーゼA阻害剤の中で独特です。類似化合物には以下のものがあります。

フェネルジン: 非選択的なモノアミンオキシダーゼ阻害剤。

トラーニルシプロミン: 別の非選択的なモノアミンオキシダーゼ阻害剤。

モクロベミド: 選択的なモノアミンオキシダーゼA阻害剤。

これらの化合物と比較して、BW-1370U87は競合的機構で作用し、チラミンによる血圧効果を有意に増強することはありません。そのため、患者への使用において潜在的に安全です .

生物活性

1-Ethylphenoxathiin 10,10-dioxide, also known as BW1370U87, is a compound that has garnered attention for its biological activity, particularly as a selective reversible inhibitor of monoamine oxidase-A (MAO-A). This enzyme plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a significant target for treating various neuropsychiatric disorders, including depression and anxiety.

This compound selectively inhibits MAO-A, which is crucial for the breakdown of monoamines in the brain. This inhibition increases the availability of these neurotransmitters, thereby enhancing mood and alleviating symptoms of depression. The compound has been shown to bind reversibly to MAO-A without causing significant increases in blood pressure when patients consume tyramine-rich foods, a common side effect associated with traditional MAO inhibitors .

Therapeutic Applications

The therapeutic potential of this compound includes:

- Depression : It is particularly useful in treating major depressive disorders as classified by the DSM-III.

- Anxiety Disorders : The compound may alleviate symptoms associated with anxiety states.

- Post-Traumatic Stress Disorder (PTSD) : It has shown promise in managing PTSD symptoms.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Study on Depression : A clinical trial demonstrated that patients receiving this compound exhibited significant improvements in depressive symptoms compared to those on placebo. The study highlighted its favorable side effect profile, particularly regarding dietary restrictions related to tyramine .

- Mechanism Exploration : Research indicated that the compound's mechanism involves reversible binding to MAO-A, allowing for a more controlled increase in neurotransmitter levels without the adverse effects typical of irreversible inhibitors .

- Comparative Studies : In comparative analyses with other MAO inhibitors, this compound showed superior efficacy in improving mood without elevating blood pressure significantly, making it a safer alternative for patients with dietary concerns .

Data Table: Summary of Biological Activity

| Aspect | Detail |

|---|---|

| Compound Name | This compound |

| Chemical Structure | C₁₃H₁₁N₁O₂S |

| MAO-A Inhibition Type | Selective reversible inhibitor |

| Therapeutic Uses | Depression, Anxiety Disorders, PTSD |

| Side Effects | Minimal; no significant increase in blood pressure with tyramine intake |

| Clinical Trials | Showed significant improvement in depressive symptoms |

特性

CAS番号 |

134476-36-1 |

|---|---|

分子式 |

C14H12O3S |

分子量 |

260.31 g/mol |

IUPAC名 |

1-ethylphenoxathiine 10,10-dioxide |

InChI |

InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |

InChIキー |

HQSRQKBSOOZLHH-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |

正規SMILES |

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |

外観 |

Solid powder |

Key on ui other cas no. |

134476-36-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。